Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, ketones, and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyclohexenone moiety, and finally the attachment of the ethyl ester and methoxyphenyl groups. Common reagents used in these reactions include ethyl chloroformate, methoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other benzothiophene derivatives with varying functional groups. Examples include:
- Ethyl 2-{[4-(ethoxycarbonyl)-5-phenyl-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[4-(ethoxycarbonyl)-5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C27H31NO6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl 2-[[4-ethoxycarbonyl-5-(3-methoxyphenyl)-3-oxocyclohexen-1-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H31NO6S/c1-4-33-26(30)23-20(16-9-8-10-18(13-16)32-3)14-17(15-21(23)29)28-25-24(27(31)34-5-2)19-11-6-7-12-22(19)35-25/h8-10,13,15,20,23,28H,4-7,11-12,14H2,1-3H3 |
InChI Key |
HOTIJCFGISSPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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